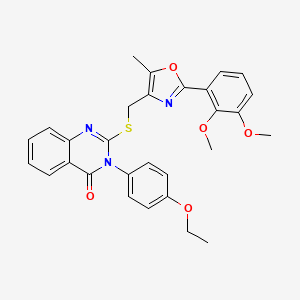
2,6-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide, also known as DFB or MK-0364, is a synthetic compound used in scientific research. It belongs to the class of drugs known as dopamine D3 receptor antagonists and has been found to have potential therapeutic applications in the treatment of addiction, depression, and other neuropsychiatric disorders.
科学的研究の応用
Synthesis and Potential Applications
PET Imaging in Cancers : A compound closely related to 2,6-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide was synthesized for use as a potential PET imaging agent for B-Raf(V600E) in cancers (Wang et al., 2013).
C-H Alkenylation in Pharmaceutical Development : The synthesis of difluorinated benzamides through a Rh(III)-catalyzed alkenylation process, which could have implications for developing pharmaceuticals and agrochemicals, was reported in 2023 (Cui et al., 2023).
Antibacterial Drug Research : Research into 2,6-difluorobenzamides as antibacterial drugs has been extensive, with the aim to develop drugs that interfere with bacterial cell division by inhibiting the protein FtsZ (Straniero et al., 2023).
Synthesis Techniques and Related Compounds
Synthesis for Neuroleptic Applications : Studies have investigated the synthesis of benzamide derivatives for potential use as neuroleptic agents, exploring the structure-activity relationship to identify candidate drugs for psychiatric conditions (Högberg et al., 1990).
Efficient Synthesis Techniques : Research has focused on developing efficient synthesis methods for benzamide derivatives, which could be used to create various medically relevant compounds (Mukherjee, 1990).
Imaging and Diagnostic Applications
PET Imaging of Solid Tumors : Fluorine-containing benzamide analogs were synthesized for use in PET imaging of solid tumors, demonstrating potential as diagnostic tools in oncology (Tu et al., 2007).
Imaging Breast Cancer : Carbon-11 labeled benzamide analogs were evaluated for imaging breast cancer with PET, highlighting their potential in assessing tumor proliferative status (Tu et al., 2005).
特性
IUPAC Name |
2,6-difluoro-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2NO2/c1-24-19(13-6-11-5-12(8-13)9-14(19)7-11)10-22-18(23)17-15(20)3-2-4-16(17)21/h2-4,11-14H,5-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLRKURNVCMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

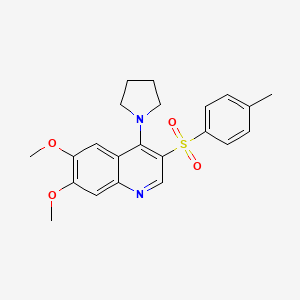
![5H-Pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B2639173.png)
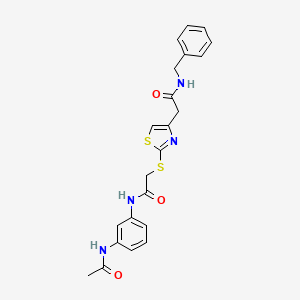
![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2639175.png)
![4-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2639176.png)
![N-butyl-3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2639178.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B2639179.png)
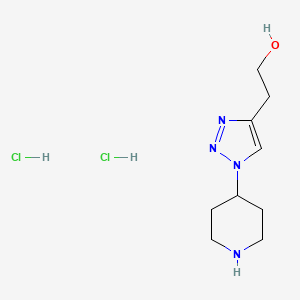
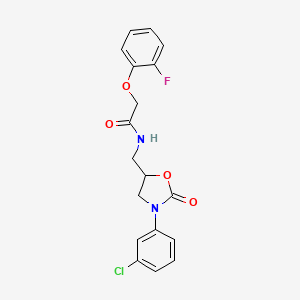
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2639187.png)



